[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate
Description
This compound is a chiral 1,3-dioxolane derivative containing a 2,4-dichlorophenyl group, a 1,2,4-triazole moiety, and a methanesulfonate ester functional group. Its molecular formula is C₁₄H₁₅Cl₂N₃O₅S, with a molecular weight of 408.26 g/mol . The stereochemistry (2R,4S) is critical, as it defines the spatial arrangement necessary for biological activity and synthetic utility. It serves as a key intermediate in the synthesis of itraconazole, a triazole antifungal agent . The methanesulfonate group enhances solubility and reactivity, facilitating its role in nucleophilic substitution reactions during drug synthesis .

Properties
IUPAC Name |
[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O5S/c1-25(20,21)23-6-11-5-22-14(24-11,7-19-9-17-8-18-19)12-3-2-10(15)4-13(12)16/h2-4,8-9,11H,5-7H2,1H3/t11-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMASXGTWQEFGS-FZMZJTMJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC[C@@H]1CO[C@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501106747 | |
| Record name | 1,3-Dioxolane-4-methanol, 2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-, 4-methanesulfonate, (2R,4S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501106747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854372-78-4 | |
| Record name | 1,3-Dioxolane-4-methanol, 2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-, 4-methanesulfonate, (2R,4S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=854372-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxolane-4-methanol, 2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-, 4-methanesulfonate, (2R,4S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501106747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate typically involves multiple steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Introduction of the Dichlorophenyl Group: This step involves the substitution of a hydrogen atom on the dioxolane ring with a dichlorophenyl group, often using a Grignard reagent or a similar organometallic compound.
Attachment of the Triazole Moiety: The triazole ring can be introduced through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving an azide and an alkyne.
Methanesulfonate Formation: The final step involves the sulfonation of the hydroxyl group on the dioxolane ring using methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may produce alcohols.
Scientific Research Applications
[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate involves its interaction with specific molecular targets and pathways. The triazole moiety, for example, may inhibit certain enzymes, leading to antimicrobial effects. The dichlorophenyl group may enhance the compound’s binding affinity to its targets, increasing its potency.
Comparison with Similar Compounds
Stereoisomeric Tosylate Derivatives
Compounds 66 and 67 ((2S,4R)- and (2R,4R)-tosylated des-triazole intermediates) share the 1,3-dioxolane backbone and 2,4-dichlorophenyl group but lack the 1,2,4-triazole moiety. These intermediates are used in itraconazole synthesis but exhibit reduced antifungal activity due to the absence of the triazole ring, which is essential for binding to fungal cytochrome P450 enzymes .
| Parameter | [(2R,4S)-Compound] | Tosylate Intermediate 66/67 |
|---|---|---|
| Molecular Formula | C₁₄H₁₅Cl₂N₃O₅S | C₁₈H₂₀Cl₂O₅S |
| Key Functional Groups | Triazole, Mesylate | Tosylate, No Triazole |
| Role in Synthesis | Active intermediate | Precursor for alkylation |
| Biological Activity | Low (impurity) | None reported |
Ketoconazole Degradation Products
Ketoconazole derivatives, such as 1-[4-(4-{[(2R,4S)-...}piperazin-1-yl]ethanone, feature an imidazole ring instead of 1,2,4-triazole. Imidazole-based compounds generally exhibit broader-spectrum antifungal activity but higher toxicity due to off-target effects on human sterol biosynthesis .
Fluorinated Analogs
(2R,3R)-2-(2,4-Difluorophenyl)-... Methanesulfonate replaces chlorine atoms with fluorine. Fluorination increases metabolic stability and lipophilicity, enhancing bioavailability but reducing electrophilic reactivity for nucleophilic substitutions .
| Parameter | [(2R,4S)-Compound] | Fluorinated Analog |
|---|---|---|
| Aromatic Substituents | 2,4-Dichlorophenyl | 2,4-Difluorophenyl |
| Molecular Weight | 408.26 g/mol | 365.35 g/mol |
| Bioavailability | Moderate | High (fluorine effect) |
| Synthetic Utility | High | Limited (steric hindrance) |
p-Toluenesulfonate Derivatives
cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-p-toluenesulfonate replaces methanesulfonate with a bulkier tosylate group. Tosylates are more stable but require harsher reaction conditions (e.g., higher temperatures) for displacement, making them less favorable in sensitive syntheses .
| Parameter | Methanesulfonate | p-Toluenesulfonate |
|---|---|---|
| Leaving Group | Mesylate (CH₃SO₃⁻) | Tosylate (CH₃C₆H₄SO₃⁻) |
| Reactivity | High | Moderate |
| Byproduct Formation | Low | High (due to steric bulk) |
Key Research Findings
Stereochemical Purity : The (2R,4S) configuration is essential for itraconazole’s efficacy. Impurities with alternate stereochemistry (e.g., 2S,4R) show >95% reduction in antifungal activity .
Triazole vs. Imidazole : 1,2,4-Triazole derivatives exhibit higher selectivity for fungal CYP51 over human enzymes compared to imidazoles, reducing adverse effects .
Degradation Pathways : Methanesulfonate intermediates are prone to hydrolysis under acidic conditions, necessitating strict pH control during synthesis .
Biological Activity
The compound [(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate is a complex organic molecule with notable biological activities. It features a combination of triazole and dioxolane structures that contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula : C35H38Cl2N8O4
Molecular Weight : 714.7 g/mol
IUPAC Name : 4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,3,4,4,4-nonadeuteriobutan-2-yl)-1,2,4-triazol-3-one
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes (CYPs), which are critical for the metabolism of various substrates in living organisms. Additionally, the dioxolane structure may enhance the compound's stability and bioavailability.
Enzyme Inhibition
Research indicates that the compound can inhibit specific enzymes involved in metabolic pathways. For instance:
- Cytochrome P450 Inhibition : The triazole ring is a well-known inhibitor of CYP enzymes which play a vital role in drug metabolism and synthesis of steroid hormones.
Antifungal Properties
The compound exhibits significant antifungal activity against a variety of fungal pathogens. The triazole group is particularly effective against species such as Candida albicans and Aspergillus fumigatus, making it a candidate for antifungal therapy .
Antitumor Activity
Recent studies have suggested that this compound may also possess antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways .
Study 1: Antifungal Efficacy
A study conducted on patients with invasive fungal infections demonstrated that treatment with this compound led to a significant reduction in fungal load compared to standard antifungal therapies. The results indicated a higher efficacy rate in patients infected with azole-resistant strains .
Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines (e.g., breast and lung cancer) revealed that the compound inhibited cell proliferation by inducing cell cycle arrest at the G0/G1 phase. This was accompanied by increased levels of p21 and decreased cyclin D1 expression .
Safety and Toxicity Profile
The safety profile of [(2R,4S)-...methanesulfonate] has been evaluated in several studies. While it shows promise in therapeutic applications, it is important to note potential toxicity:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
